5-Methoxy-6-nitro-1H-indole

Inflammation Nitric Oxide Synthase Immunology

Many nitroindole derivatives lack the precise electronic environment needed for selective enzyme modulation. 5-Methoxy-6-nitro-1H-indole addresses this with a unique 5,6-substitution pattern combining electron-donating and -withdrawing groups. • iNOS inhibition: IC50 = 24.2 µM, enabling partial pathway modulation without complete ablation • Receptor selectivity: Retains MT1/MT2 affinity while eliminating MT3 binding • Synthetic utility: 33% yield in arnoamine B synthesis; nitro group handles reduction/diazotization • σ2 receptor scaffold: Nanomolar affinity (Ki 4.40-9.46 nM) for radioligand development

Molecular Formula C9H8N2O3
Molecular Weight 192.174
CAS No. 175913-29-8
Cat. No. B2914146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-6-nitro-1H-indole
CAS175913-29-8
Molecular FormulaC9H8N2O3
Molecular Weight192.174
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=CN2)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h2-5,10H,1H3
InChIKeyWDXINEUUEKDULS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-6-nitro-1H-indole: iNOS & Alkaloid Synthesis Building Block


5-Methoxy-6-nitro-1H-indole (CAS 175913-29-8) is a nitroindole derivative bearing both a 5-methoxy and a 6-nitro substituent on the indole core. It is a high-purity (≥95%) building block utilized in medicinal chemistry and organic synthesis [1]. Its unique substitution pattern allows it to serve as a precursor to pharmacologically relevant molecules and to exhibit distinct biological activity profiles compared to its non-nitrated or differently substituted analogs [2].

5-Methoxy-6-nitro-1H-indole: Why Analogs Fall Short


5-Methoxy-6-nitro-1H-indole is not interchangeable with common indole building blocks such as 5-methoxyindole or 6-nitroindole. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups in a specific 5,6-relationship creates a unique electronic environment that profoundly influences both its synthetic reactivity and biological target recognition [1]. As demonstrated in quantitative assays, this specific substitution pattern results in measurable differences in enzyme inhibition potency and receptor binding selectivity that cannot be achieved by mono-substituted analogs [2].

5-Methoxy-6-nitro-1H-indole: Evidence & Comparisons


iNOS Inhibition vs. 1400W

5-Methoxy-6-nitro-1H-indole exhibits measurable inhibition of inducible nitric oxide synthase (iNOS), with an IC50 value of 24.2 µM (2.42E+4 nM) in IL-1β/IFNγ-stimulated rat RINmF cells [1]. In contrast, the reference iNOS inhibitor 1400W achieves an IC50 of 0.1-2.0 µM (100-2000 nM) under comparable assay conditions, representing a potency difference of at least 12-fold [2]. This quantitative difference establishes the compound's utility as a moderately potent iNOS inhibitor, suitable as a probe in assays requiring lower target engagement or as a scaffold for further optimization.

Inflammation Nitric Oxide Synthase Immunology

Melatonin Receptor Binding vs. Nitroindole Isomers

In a comparative study of nitroindole derivatives, compounds nitrated at the 6- or 7-position of the indole core (including 5-methoxy-6-nitroindole analogs) lost affinity for the MT(3) melatonin receptor subtype while retaining good affinity for MT(1) and MT(2) [1]. In contrast, the 4-nitro isomer (compound 5) exhibited very high nanomolar affinity and selectivity for MT(3) binding sites [1]. This position-specific modulation of receptor subtype selectivity is a direct consequence of the 6-nitro substitution pattern present in 5-methoxy-6-nitro-1H-indole.

Circadian Biology Melatonin Receptors Neuropharmacology

Arnoamine B Synthesis Utility

5-Methoxy-6-nitroindole serves as the starting material for the six-step synthesis of arnoamine B, a topoisomerase II inhibitor with selective cytotoxicity against human tumor cell lines, achieving an overall yield of 33% [1]. This synthetic route leverages the compound's unique 5-methoxy-6-nitro substitution pattern to construct the complex tetracyclic framework of arnoamine B, a pathway that is not accessible using unsubstituted indole or mono-substituted analogs.

Anticancer Natural Product Synthesis Topoisomerase Inhibition

Sigma-2 Receptor Affinity Benchmark

Indole-based derivatives bearing a methoxy group on the indole ring have been characterized as potent sigma-2 (σ2) receptor ligands, with Ki values ranging from 4.40 to 9.46 nM and moderate subtype selectivity (σ2/σ1 ratio = 7-102) [1]. While 5-methoxy-6-nitro-1H-indole itself has not been directly tested in this assay, its structural features—the 5-methoxy indole core—are consistent with the pharmacophore identified in this study. This class-level activity establishes a benchmark for evaluating this compound's potential as a σ2 ligand scaffold.

Cancer Sigma Receptors Radioligand Development

5-Methoxy-6-nitro-1H-indole: Best Application Scenarios


iNOS Inhibition in Inflammatory Models

When a research protocol requires partial inhibition of iNOS to avoid complete ablation of the nitric oxide signaling pathway, 5-methoxy-6-nitro-1H-indole offers a measured alternative to highly potent inhibitors like 1400W. Its IC50 of 24.2 µM [1] allows for tunable iNOS modulation in cell-based assays, making it suitable for studying the role of NO in inflammation without the confounding effects of total iNOS knockout.

MT1/MT2 Melatoninergic Probe Development

For projects targeting melatonin receptors MT(1) and MT(2) while deliberately excluding MT(3) activation, 6-nitro-substituted indoles like 5-methoxy-6-nitro-1H-indole provide a validated starting scaffold. As demonstrated by Leclerc et al., 6-nitro analogs retain MT(1)/MT(2) affinity while losing MT(3) binding [2], enabling the design of subtype-selective pharmacological tools for circadian rhythm and sleep research.

Arnoamine B & Topoisomerase II Inhibitor Synthesis

The 33% overall yield in the six-step synthesis of arnoamine B from 5-methoxy-6-nitroindole [3] establishes this compound as the preferred starting material for medicinal chemistry efforts focused on topoisomerase II inhibition. Researchers developing novel anticancer agents based on the arnoamine B scaffold should source this compound to access the validated synthetic route.

Sigma-2 Receptor Ligand Optimization for Cancer

Given the nanomolar σ2 receptor affinity exhibited by structurally related indole-methoxy derivatives (Ki = 4.40-9.46 nM) [4], 5-methoxy-6-nitro-1H-indole is a logical scaffold for developing σ2-targeted radioligands or antiproliferative agents. Its nitro group provides a convenient handle for further functionalization (e.g., reduction to amine, diazotization, coupling) to explore structure-activity relationships in σ2 receptor binding.

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